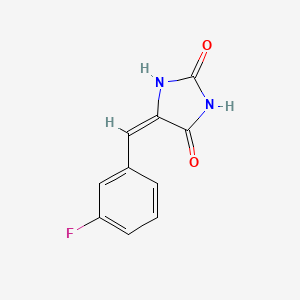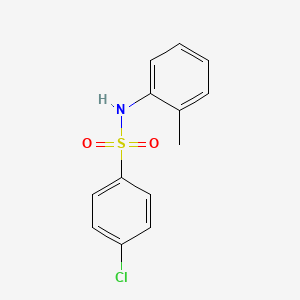![molecular formula C19H20N2O5 B5507576 ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate involves multi-step chemical processes. For example, in the synthesis of related stilbene derivatives, compounds were characterized by their IR and NMR spectra, highlighting the complexity and specificity required in synthesizing such compounds (L. Baolin et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, has been elucidated using single-crystal X-ray structure analysis. These analyses reveal that all carbon and oxygen atoms in the molecule are nearly coplanar, except for certain carbon atoms, indicating a complex molecular geometry that contributes to the compound's properties (L. Baolin et al., 2007).
Chemical Reactions and Properties
Compounds within this category often undergo various chemical reactions, demonstrating a range of chemical properties. For instance, a series of Mannich bases and aminomethyl derivatives of a related compound were synthesized and tested for their activities, showing the diverse chemical reactivity and potential applications of these compounds (C. M. Lee et al., 1984).
科学的研究の応用
Chemical Structure and Isolation
- Research on phenolic compounds from various natural sources has led to the isolation of various compounds similar in structure to ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate. For instance, the ethyl acetate extract of Amensiodendron chinense leaves isolated known phenolic compounds like 4-hydroxy-3-methoxybenzaldehyde and methyl 3,4-dihydroxybenzoate, which were structurally elucidated through spectral data (Ban et al., 2021).
Antioxidant Properties
- Phenolic compounds extracted from natural sources, such as Juglans regia kernels, have shown significant antioxidant activities. Compounds like ethyl gallate and 3,4,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one, isolated from these sources, have demonstrated DPPH scavenging capacities, indicating their potential as antioxidants (Zhang et al., 2009).
Anti-Inflammatory and Analgesic Properties
- Phenolic compounds derived from Gastrodia elata root, such as 4-hydroxy-3-methoxybenzaldehyde, have exhibited notable anti-inflammatory and analgesic properties. These compounds have been found to inhibit cyclooxygenase activity and reactive oxygen species generation, thus contributing to their anti-inflammatory effects (Lee et al., 2006).
Catalytic and Oxidation Properties
- Derivatives of phenolic compounds, including those similar to this compound, have been used in catalysis. For example, a study on molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Antimicrobial Activity
- Synthetic analogues of phenolic acids, such as 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, have shown promising antimicrobial activity. These compounds, structurally related to this compound, have been effective against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
特性
IUPAC Name |
ethyl 2-[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-18(22)13-26-16-10-6-4-8-14(16)12-20-21-19(23)15-9-5-7-11-17(15)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGFKSFMWAINNQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)


![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)